molecular formula C27H57O9Os3P3-6 B12676269 Triangulo-nonacarbonyltris(triethylphosphine)triosmium CAS No. 24869-00-9

Triangulo-nonacarbonyltris(triethylphosphine)triosmium

Cat. No.: B12676269
CAS No.: 24869-00-9
M. Wt: 1189.3 g/mol
InChI Key: FQTDIRUVHGIMFO-UHFFFAOYSA-Q
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Description

Triangulo-nonacarbonyltris(triethylphosphine)triosmium is an organometallic complex belonging to the class of triosmium carbonyl clusters. These clusters are characterized by their stable, triangular metal frameworks and are the subject of extensive research in inorganic and organometallic chemistry. A related compound, triangulo-dodecacarbonyltriosmium, is a well-known example of such a structure . This specific derivative, functionalized with triethylphosphine ligands, is designed to offer modified electronic properties and enhanced solubility for advanced applications. Its primary research value lies in its potential as a precursor in catalytic processes and in the synthesis of novel metal-organic materials . The mechanism of action for this class of compounds typically involves the activation of small molecules at the electron-rich metal centers or serving as building blocks for nanoscale assemblies. Researchers utilize this compound in areas such as homogeneous catalysis, where it can facilitate various organic transformations, and in materials science for the development of new metallic and bimetallic nanomaterials. The phosphine ligands are known to influence the cluster's reactivity and stability, making it a versatile tool for investigative synthesis. This product is For Research Use Only. It is strictly intended for laboratory research purposes and is not classified or approved for human, veterinary, domestic, or any other use.

Properties

CAS No.

24869-00-9

Molecular Formula

C27H57O9Os3P3-6

Molecular Weight

1189.3 g/mol

IUPAC Name

methanone;osmium;triethylphosphanium

InChI

InChI=1S/3C6H15P.9CHO.3Os/c3*1-4-7(5-2)6-3;9*1-2;;;/h3*4-6H2,1-3H3;9*1H;;;/q;;;9*-1;;;/p+3

InChI Key

FQTDIRUVHGIMFO-UHFFFAOYSA-Q

Canonical SMILES

CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Os].[Os].[Os]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triangulo-nonacarbonyltris(triethylphosphine)triosmium typically involves the reaction of osmium carbonyl complexes with triethylphosphine under controlled conditions. One common method involves the reaction of osmium carbonyl chloride with triethylphosphine in the presence of a reducing agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: Triangulo-nonacarbonyltris(triethylphosphine)triosmium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) complexes, while reduction can produce osmium(II) species. Substitution reactions can result in a variety of new organometallic complexes with different ligands .

Scientific Research Applications

Catalytic Applications

1.1. Catalysis in Organic Reactions

Triosmium complexes, including triosmium carbonyls, have been investigated for their catalytic properties in organic synthesis. The presence of triethylphosphine ligands enhances the stability and reactivity of these complexes, making them suitable for various catalytic processes.

  • Hydrogenation Reactions : Triangular triosmium complexes have shown promise in hydrogenation reactions, where they facilitate the addition of hydrogen to unsaturated organic compounds. Their unique geometry allows for effective interaction with substrates, leading to improved reaction rates and selectivity.
  • Oxidative Reactions : These complexes can also act as catalysts for oxidative transformations, such as the oxidation of alcohols to carbonyl compounds. The ability to tune the electronic properties through ligand modification is crucial for optimizing catalytic performance.

Biological Applications

2.1. Anticancer Activity

Recent studies have highlighted the potential of triosmium carbonyl clusters as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

  • Mechanism of Action : Case studies demonstrate that triosmium complexes interact with cellular components, particularly cysteine residues in proteins, disrupting normal cellular functions and leading to cell death. For instance, Os3(CO)10(NCMe)2 has been shown to disrupt tubulin function in cancer cells, leading to mitotic arrest and apoptosis .
  • Structure-Activity Relationship Studies : A structure-activity relationship study revealed that good solubility in dimethyl sulfoxide (DMSO) and the presence of vacant coordination sites are essential for cytotoxicity against specific cancer cell lines .

Material Science Applications

3.1. Thin Film Deposition

Triangular triosmium complexes are being explored for their potential use in thin film deposition processes due to their unique electronic properties and stability under various conditions.

  • Semiconductor Fabrication : The ability to form thin films with controlled thickness and composition makes these complexes suitable candidates for applications in semiconductor technology, where precise material properties are critical.

Case Studies

StudyFocusFindings
Leong et al. (2022)CytotoxicityDemonstrated interaction with cancer cell tubulin leading to apoptosis .
SAR Study (2024)Structure-Activity RelationshipIdentified key solubility factors and vacant sites necessary for biological activity .
Photoactivation Study (2022)Reaction PathwaysInvestigated photoinduced ligand dissociation pathways relevant for catalytic applications .

Mechanism of Action

The mechanism by which triangulo-nonacarbonyltris(triethylphosphine)triosmium exerts its effects is primarily through its ability to act as a catalyst. The compound’s triangular structure allows it to interact with reactants in a unique manner, facilitating the formation and breaking of chemical bonds. The triethylphosphine ligands provide steric and electronic effects that enhance the compound’s catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Osmium vs. Ruthenium and Iron Clusters

  • Triosmium Clusters : Higher metal-metal bond strength compared to ruthenium analogs due to osmium’s larger atomic radius and relativistic effects. For example, Os₃(CO)₁₂ exhibits stronger Os–Os bonds (≈3.0 Å) vs. Ru₃(CO)₁₂ (≈2.8 Å) .
  • Phosphine Ligand Effects : Triethylphosphine in the subject compound increases steric bulk compared to smaller ligands (e.g., PMe₃), reducing catalytic activity but enhancing thermal stability .

Ligand-Specific Comparisons

  • Triethylphosphine (PEt₃) vs. Triphenylphosphine (PPh₃): PEt₃’s stronger σ-donor and weaker π-acceptor properties stabilize lower oxidation states in osmium clusters, whereas PPh₃ favors higher oxidation states due to π-backbonding limitations .
  • Carbonyl vs. Nitrosyl Ligands: CO ligands in the subject compound provide stronger field stabilization compared to NO ligands, which can induce redox activity in clusters like Os₃(NO)₆ .

Data Table: Key Properties of Selected Trinuclear Clusters

Compound Metal Core Ligands Metal-Metal Bond Length (Å) Applications
Os₃(CO)₉(PEt₃)₃ Os₃ 9 CO, 3 PEt₃ 2.85–3.10 Catalysis, Material Science
Ru₃(CO)₁₂ Ru₃ 12 CO 2.75–2.90 Hydrogenation Catalysts
Fe₃(CO)₉(PPh₃)₃ Fe₃ 9 CO, 3 PPh₃ 2.60–2.80 Photovoltaic Studies

Research Findings

  • Electron Deficiency : The subject compound’s electron-deficient core (due to fewer CO ligands than Os₃(CO)₁₂) enhances reactivity toward Lewis bases like NH₃ .
  • Thermal Stability : PEt₃ ligands increase decomposition temperature to 220°C vs. 180°C for analogous clusters with PMe₃ ligands .

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